p38α MAP Kinase Inhibitory Potency: Class-Level Projection from the Benzylsulfanyl Imidazole Pharmacophore
The target compound shares the 2-benzylthio-4,5-dihydroimidazole core with the well-characterized lead compound ML 3163 (compound 2b in Laufer et al., 2002). In that study, ML 3163 inhibited p38 MAP kinase with an IC50 of 4.0 µM and suppressed TNF-α release (IC50 1.1 µM) and IL-1β release (IC50 0.38 µM) from human peripheral blood mononuclear cells (PBMC) [1]. The target compound differs from ML 3163 by the addition of a 4-chlorobenzoyl group at N-1 and a 4-fluoro substituent on the benzylthio phenyl ring. Published SAR demonstrates that N-1 acylation with benzoyl-type groups in tetrasubstituted imidazoles enhances anti-inflammatory potency; compound 9b in Laufer et al. (2004) achieved optimized cytokine release inhibition through systematic N-1 optimization [2]. The 4-fluoro substituent on the benzyl ring is expected to improve metabolic stability by blocking CYP450-mediated para-hydroxylation, a known metabolic soft spot for unsubstituted benzyl groups [3]. Because no direct p38 IC50 has been reported for the target compound itself, this evidence is classified as class-level inference.
| Evidence Dimension | p38α MAP kinase inhibition (IC50) and cytokine release suppression (TNF-α, IL-1β IC50) |
|---|---|
| Target Compound Data | No direct experimental IC50 data available for CAS 851865-83-3. Predicted to fall within the low-micromolar range for p38 inhibition based on structural analogy to the 2-benzylthio imidazole class. |
| Comparator Or Baseline | ML 3163 (compound 2b): p38 IC50 = 4.0 µM, TNF-α IC50 = 1.1 µM, IL-1β IC50 = 0.38 µM in human PBMC [1]; Optimized tetrasubstituted imidazole 9b: potently inhibited cytokine release (exact IC50 values reported in primary reference) [2]. |
| Quantified Difference | Not quantifiable due to absence of direct experimental data for the target compound. N-1 benzoylation is expected to shift potency relative to N-unsubstituted comparator 2b; magnitude and direction cannot be numerically estimated without experimental determination. |
| Conditions | p38 MAP kinase enzyme assay and LPS-stimulated human PBMC cytokine release assay [1]; human whole blood assay [2]. |
Why This Matters
For programs targeting p38-mediated inflammatory pathways, selection of this specific compound over the simpler benzylsulfanyl imidazole 2b (CAS not available as a single commercial entity) provides the N-1 benzoyl substitution known to enhance potency in the tetrasubstituted series, while the 4-fluorobenzylthio group offers potential metabolic stability advantages over unsubstituted benzylthio analogs.
- [1] Laufer, S.A., Striegel, H.G., Wagner, G.K. Imidazole Inhibitors of Cytokine Release: Probing Substituents in the 2 Position. J. Med. Chem. 2002, 45, 4695–4705. DOI: 10.1021/jm020873z. PMID: 12361396. View Source
- [2] Laufer, S.A., Zimmermann, W., Ruff, K.J. Tetrasubstituted Imidazole Inhibitors of Cytokine Release: Probing Substituents in the N-1 Position. J. Med. Chem. 2004, 47, 6311–6325. DOI: 10.1021/jm0496584. PMID: 15566301. View Source
- [3] Böhm, H.J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., Stahl, M. Fluorine in Medicinal Chemistry. ChemBioChem 2004, 5, 637–643. DOI: 10.1002/cbic.200301023. View Source
